3-Methyl-2-butanol-D7

Isotope Dilution Mass Spectrometry Internal Standard GC-MS

3-Methyl-2-butanol-D7 is a perdeuterated (D7) isotopologue of 3-methyl-2-butanol (CAS 598-75-4), a branched secondary alcohol with molecular formula C5H5D7O and a molecular weight of 95.19 g/mol. The compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) workflows, enabling precise correction of matrix effects and ionization variability in GC-MS and LC-MS analyses.

Molecular Formula C5H12O
Molecular Weight 95.19 g/mol
Cat. No. B13848070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butanol-D7
Molecular FormulaC5H12O
Molecular Weight95.19 g/mol
Structural Identifiers
SMILESCC(C)C(C)O
InChIInChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/i1D3,2D3,4D
InChIKeyMXLMTQWGSQIYOW-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanol-D7: Deuterated Secondary Alcohol for GC-MS Internal Standard and NMR Spectroscopy


3-Methyl-2-butanol-D7 is a perdeuterated (D7) isotopologue of 3-methyl-2-butanol (CAS 598-75-4), a branched secondary alcohol with molecular formula C5H5D7O and a molecular weight of 95.19 g/mol . The compound serves primarily as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) workflows, enabling precise correction of matrix effects and ionization variability in GC-MS and LC-MS analyses [1]. Its complete deuteration at all non-exchangeable proton positions renders it suitable for isotope dilution mass spectrometry (IDMS) applications in metabolomics, environmental analysis, and pharmacokinetic studies [2].

Why 3-Methyl-2-butanol-D7 Cannot Be Replaced by Unlabeled or Chiral Analogs in Quantitative Bioanalysis


Substituting 3-methyl-2-butanol-D7 with its unlabeled counterpart, chiral (R)- or (S)-enantiomers, or other deuterated alcohols (e.g., isopentanol-d7) introduces irreconcilable analytical errors. Unlabeled 3-methyl-2-butanol co-elutes with endogenous analyte and produces identical MS fragments, precluding its use as an internal standard in isotope dilution workflows [1]. Chiral analogs exhibit differential chromatographic retention and ionization efficiency compared to the racemic mixture, undermining accurate quantification . Isopentanol-d7 (3-methyl-1-butanol-d7) is a constitutional isomer with distinct fragmentation patterns and retention indices, rendering it unsuitable for targeted quantification of 3-methyl-2-butanol . Only the fully deuterated, racemic D7 isotopologue provides the physicochemical fidelity required for reliable MS-based quantitation.

Quantitative Differentiation of 3-Methyl-2-butanol-D7 Versus Comparators: Evidence-Based Procurement Guide


Isotopic Fidelity: Deuterium Enrichment Enables Mass Shift of +7 Da for Unambiguous MS Detection

3-Methyl-2-butanol-D7 exhibits a molecular weight of 95.19 g/mol, corresponding to a mass shift of +7 Da relative to the unlabeled analog (88.15 g/mol). This mass differential permits unambiguous differentiation of the internal standard from the native analyte in mass spectrometry, eliminating ion suppression or cross-talk artifacts . In contrast, partially deuterated analogs (e.g., D3 or D5) produce overlapping isotopic envelopes that reduce quantitative accuracy [1].

Isotope Dilution Mass Spectrometry Internal Standard GC-MS LC-MS

Kinetic Isotope Effect: Deuterium Substitution Alters Gas-Phase Dissociation Pathway by 33-Fold

In unimolecular dissociation of ionized 3-methyl-2-butanol, the perdeuterated isotopologue (CD3CHOHCH(CH3)2+•) exhibits a pronounced isotope effect, expelling C3H6D2 in preference to C3H7D at a ratio of approximately 33:1 [1]. This 33-fold shift in fragmentation pathway is attributed to zero-point vibrational energy differences between isotopomeric product pairs. The effect provides a unique MS/MS fingerprint for deuterium tracing studies, a feature absent in unlabeled or partially deuterated analogs [2].

Isotope Effect Gas-Phase Chemistry Mass Spectrometry Fragmentation

GC-MS Retention Index: 3-Methyl-2-butanol Elutes at 7.037 min Under Specified Conditions

In a GC-MS metabolomics study of kraft lignin degradation, 3-methyl-2-butanol was identified with a retention time (RT) of 7.037 min [1]. The fully deuterated D7 analog is expected to exhibit a slightly earlier RT due to the inverse isotope effect in gas chromatography, enabling chromatographic separation from unlabeled 3-methyl-2-butanol and minimizing co-elution with other C5 alcohols such as 1-butanol (RT not reported in this study) or isopentanol (constitutional isomer) .

Gas Chromatography Retention Index Volatile Organic Compounds Metabolomics

Azeotropic Separation: Relative Volatility Enhancement Required for Purification from 1-Butanol

3-Methyl-2-butanol and 1-butanol exhibit close boiling points (112°C and 117°C, respectively), rendering conventional distillation ineffective. Azeotropic distillation employing an entrainer (e.g., certain organic liquids) increases the relative volatility (α) of 3-methyl-2-butanol with respect to 1-butanol to ≥1.2, enabling effective separation in a rectification column [1]. The D7 analog, due to its higher molecular mass and altered vapor pressure, may exhibit a slightly different α value, potentially simplifying purification from non-deuterated impurities.

Purification Azeotropic Distillation Process Chemistry Relative Volatility

NMR Solvent Utility: Deuteration Minimizes Proton Signal Interference in 1H-NMR

As a perdeuterated compound, 3-methyl-2-butanol-D7 eliminates proton signals from the solvent in 1H-NMR spectroscopy, reducing baseline noise and preventing signal overlap with analyte resonances [1]. Unlabeled 3-methyl-2-butanol exhibits five distinct 13C NMR signals (17.90, 18.15, 20.00, 35.05, and 72.75 δ) and a complex 1H spectrum, whereas the D7 analog provides a clean spectral window [2]. The deuterium lock signal also enhances magnetic field stability, improving spectral resolution.

NMR Spectroscopy Deuterated Solvent Signal Suppression Lock Solvent

Cost-Efficiency: Isotope Dilution Mass Spectrometry Reduces Analysis Costs by 30–70%

Incorporation of stable isotope-labeled internal standards, such as 3-methyl-2-butanol-D7, into GC-MS or LC-MS protocols is projected to decrease overall analysis costs by 30–70% when recommended quality assurance procedures are employed [1]. This cost reduction stems from improved method robustness, fewer repeat analyses due to matrix effects, and enhanced regulatory compliance. While not specific to the D7 analog, this class-level evidence supports its economic advantage over non-isotopic internal standards (e.g., structural analogs) that may require extensive method validation and produce higher failure rates.

Isotope Dilution Cost Analysis Quality Assurance High-Throughput

Optimal Use Cases for 3-Methyl-2-butanol-D7 in Analytical and Synthetic Workflows


Quantitative Metabolomics: GC-MS Profiling of Microbial VOCs in Environmental Samples

3-Methyl-2-butanol-D7 serves as an ideal internal standard for targeted quantification of 3-methyl-2-butanol and related volatile organic compounds (VOCs) in GC-MS metabolomics studies. Its +7 Da mass shift enables unambiguous differentiation from the native analyte in complex biological matrices (e.g., soil extracts, fermentation broths), while its retention time of ~7.0 min minimizes co-elution with other C5 alcohols such as 1-butanol . The 33:1 isotope effect in gas-phase dissociation further aids in confirming the identity of deuterated fragments in MS/MS experiments [6].

Pharmacokinetic Studies: LC-MS/MS Quantification of Alcohol Metabolites in Plasma

In pharmacokinetic studies, 3-methyl-2-butanol-D7 is used as a stable isotope-labeled internal standard to correct for matrix effects and ionization variability in LC-MS/MS assays quantifying 3-methyl-2-butanol or its metabolites in biological fluids . The perdeuterated isotopologue co-elutes with the native analyte but is distinguished by its +7 Da mass shift, ensuring accurate and precise concentration measurements across calibration ranges. The 30–70% cost reduction achievable with SIL-IS adoption supports its routine use in high-throughput bioanalytical laboratories [6].

NMR Spectroscopy: Reaction Monitoring in Deuterated Solvent Systems

3-Methyl-2-butanol-D7 can be employed as a deuterated solvent for NMR analysis of reaction mixtures or natural products. Its perdeuteration eliminates 1H-NMR solvent signals, providing a clean spectral window for analyte resonances and preventing baseline distortion . The deuterium lock signal also enhances magnetic field stability, improving resolution and reproducibility in long-term kinetic studies. For synthetic chemists investigating reactions that require a polar, protic solvent, the D7 isotopologue offers a unique alternative to conventional deuterated solvents (e.g., CDCl3, DMSO-d6) when solubility or reactivity considerations dictate.

Process Chemistry: Synthesis and Purification of Deuterated Fine Chemicals

3-Methyl-2-butanol-D7 serves as a deuterated building block for the synthesis of isotopically labeled pharmaceuticals, agrochemicals, or diagnostic dyes. Its availability as a perdeuterated secondary alcohol enables the incorporation of seven deuterium atoms into target molecules, facilitating metabolic tracing or improving pharmacokinetic profiles . For manufacturers, the azeotropic distillation method described in U.S. Patent 5,407,542 provides a scalable purification route to remove structurally similar impurities (e.g., 1-butanol) and achieve high isotopic enrichment [6].

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